alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
Brand Name:
Vulcanchem
CAS No.:
101491-67-2
VCID:
VC0034333
InChI:
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H
SMILES:
CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-]
Molecular Formula:
C15H25ClN2O2
Molecular Weight:
300.82 g/mol
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
CAS No.: 101491-67-2
Main Products
VCID: VC0034333
Molecular Formula: C15H25ClN2O2
Molecular Weight: 300.82 g/mol
CAS No. | 101491-67-2 |
---|---|
Product Name | alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride |
Molecular Formula | C15H25ClN2O2 |
Molecular Weight | 300.82 g/mol |
IUPAC Name | diethyl-[2-(1-phenylethoxycarbonylamino)ethyl]azanium;chloride |
Standard InChI | InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
Standard InChIKey | JOFXZHOHDBVQQS-UHFFFAOYSA-N |
SMILES | CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
Canonical SMILES | CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
PubChem Compound | 58441 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume